molecular formula C15H13BrN2O5 B11495950 3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11495950
M. Wt: 381.18 g/mol
InChI Key: CRWWHWUJFIPOFN-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the bromofuran and trimethoxyphenyl groups to the oxadiazole ring under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(5-Chlorofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the bromofuran and trimethoxyphenyl groups, which may confer specific chemical and biological properties

Properties

Molecular Formula

C15H13BrN2O5

Molecular Weight

381.18 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H13BrN2O5/c1-19-10-6-8(7-11(20-2)13(10)21-3)15-17-14(18-23-15)9-4-5-12(16)22-9/h4-7H,1-3H3

InChI Key

CRWWHWUJFIPOFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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